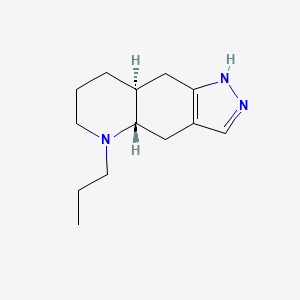
Thymidine, 3'-azido-P,3'-dideoxy-P-methylthymidylyl-(5'.5')-3'-azido-3'-deoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thymidine, 3’-azido-P,3’-dideoxy-P-methylthymidylyl-(5’.5’)-3’-azido-3’-deoxy- is a synthetic nucleoside analog. Nucleoside analogs are compounds structurally similar to naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. These analogs are often used in scientific research and medicine, particularly in antiviral and anticancer therapies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of nucleoside analogs typically involves multiple steps, including the protection of functional groups, selective reactions to introduce desired modifications, and deprotection steps. For Thymidine, 3’-azido-P,3’-dideoxy-P-methylthymidylyl-(5’.5’)-3’-azido-3’-deoxy-, the synthesis might involve:
Protection of hydroxyl groups: on the thymidine molecule.
Introduction of azido groups: at the 3’ position through nucleophilic substitution reactions.
Formation of the P-methylthymidylyl linkage: through phosphoramidite chemistry.
Deprotection: to yield the final compound.
Industrial Production Methods
Industrial production of nucleoside analogs often involves large-scale synthesis using automated synthesizers and stringent quality control measures to ensure purity and consistency. The process may include:
Batch synthesis: in reactors.
Purification: using chromatography techniques.
Quality control: through analytical methods like HPLC and NMR spectroscopy.
Chemical Reactions Analysis
Types of Reactions
Thymidine, 3’-azido-P,3’-dideoxy-P-methylthymidylyl-(5’.5’)-3’-azido-3’-deoxy- can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of azido groups to amines.
Substitution: Nucleophilic substitution reactions to introduce or replace functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium azide, ammonia.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of azido groups would yield amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, nucleoside analogs are used as building blocks for the synthesis of oligonucleotides and as probes for studying nucleic acid interactions.
Biology
In biology, these compounds are used to study DNA replication and repair mechanisms. They can also serve as tools for labeling and tracking nucleic acids in cells.
Medicine
In medicine, nucleoside analogs are widely used as antiviral and anticancer agents. They can inhibit viral replication by incorporating into viral DNA or RNA, leading to chain termination.
Industry
In the pharmaceutical industry, nucleoside analogs are used in the development of therapeutic drugs and diagnostic tools.
Mechanism of Action
The mechanism of action of Thymidine, 3’-azido-P,3’-dideoxy-P-methylthymidylyl-(5’.5’)-3’-azido-3’-deoxy- involves its incorporation into nucleic acids. The azido groups can cause chain termination during DNA or RNA synthesis, inhibiting the replication of viruses or cancer cells. The compound may also interact with specific enzymes involved in nucleic acid metabolism, disrupting their function.
Comparison with Similar Compounds
Similar Compounds
Zidovudine (AZT): A nucleoside analog used in the treatment of HIV.
Lamivudine (3TC): Another nucleoside analog used in antiviral therapy.
Didanosine (ddI): Used in the treatment of HIV.
Uniqueness
Thymidine, 3’-azido-P,3’-dideoxy-P-methylthymidylyl-(5’.5’)-3’-azido-3’-deoxy- is unique due to its specific structural modifications, which may confer distinct biological activities and therapeutic potential compared to other nucleoside analogs.
Properties
CAS No. |
131293-25-9 |
|---|---|
Molecular Formula |
C21H27N10O9P |
Molecular Weight |
594.5 g/mol |
IUPAC Name |
1-[(2S,4R,5R)-4-azido-5-[[[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-methylphosphoryl]oxymethyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C21H27N10O9P/c1-10-6-30(20(34)24-18(10)32)16-4-12(26-28-22)14(39-16)8-37-41(3,36)38-9-15-13(27-29-23)5-17(40-15)31-7-11(2)19(33)25-21(31)35/h6-7,12-17H,4-5,8-9H2,1-3H3,(H,24,32,34)(H,25,33,35)/t12-,13+,14+,15-,16+,17-,41? |
InChI Key |
SGSGYWXHZVOHIO-VQBKXICFSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(C)OC[C@H]3[C@@H](C[C@H](O3)N4C=C(C(=O)NC4=O)C)N=[N+]=[N-])N=[N+]=[N-] |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(C)OCC3C(CC(O3)N4C=C(C(=O)NC4=O)C)N=[N+]=[N-])N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


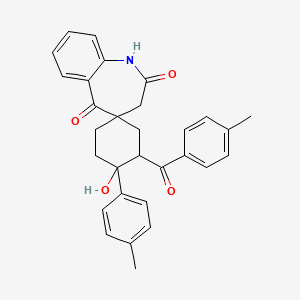


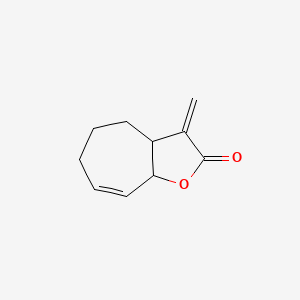
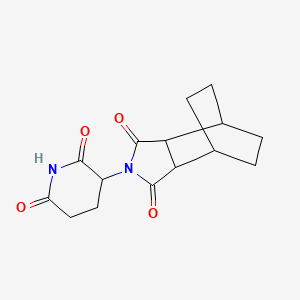


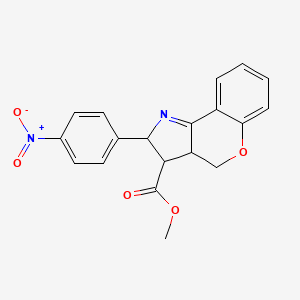
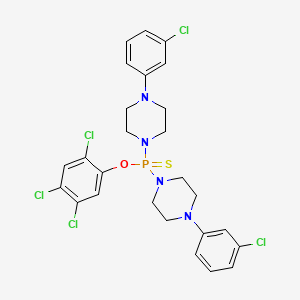
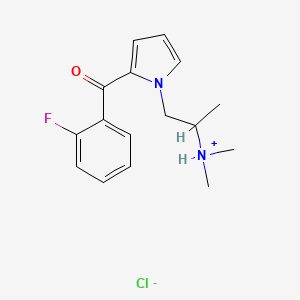
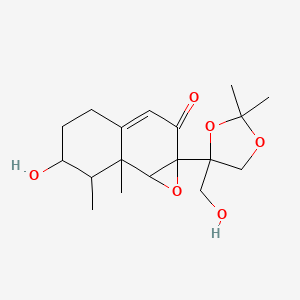
![Phosphonic acid, P-[[(1R)-2-(6-amino-9H-purin-9-yl)-1-methylethoxy]methyl]-, dimethyl ester](/img/structure/B12796491.png)
![2-cyclohexyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12796497.png)
